molecular formula C5H6N4O4 B12074618 2-((2-Imino-5-oxoimidazolidin-4-yl)amino)-2-oxoacetic acid

2-((2-Imino-5-oxoimidazolidin-4-yl)amino)-2-oxoacetic acid

Cat. No.: B12074618
M. Wt: 186.13 g/mol
InChI Key: QTFNDJQTWYSDMU-UHFFFAOYSA-N
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Description

2-((2-Imino-5-oxoimidazolidin-4-yl)amino)-2-oxoacetic acid is a heterocyclic compound featuring an imidazolidinone core fused with a 2-oxoacetic acid moiety. This structure combines a rigid bicyclic framework with functional groups capable of hydrogen bonding (imino, oxo) and chelation, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition or metal-binding therapies.

Properties

Molecular Formula

C5H6N4O4

Molecular Weight

186.13 g/mol

IUPAC Name

2-[(2-amino-5-oxo-1,4-dihydroimidazol-4-yl)amino]-2-oxoacetic acid

InChI

InChI=1S/C5H6N4O4/c6-5-8-1(2(10)9-5)7-3(11)4(12)13/h1H,(H,7,11)(H,12,13)(H3,6,8,9,10)

InChI Key

QTFNDJQTWYSDMU-UHFFFAOYSA-N

Canonical SMILES

C1(C(=O)NC(=N1)N)NC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization of Urea Derivatives

4-Imidazolidinones are accessible via cyclocondensation of urea derivatives with α-amino acids or their esters. For example, phenylalanine reacts with methylamine to form an amide intermediate, which undergoes cyclization with acetone to yield the imidazolidinone ring. Adapting this method, glycine derivatives could serve as precursors for the target compound’s imidazolidinone moiety.

Protecting Group Strategies

Patents describe protected imidazolidinone intermediates, such as (4s)-1-(tert-butoxycarbonyl)-2-oxoimidazolidine-4-carboxylic acid, synthesized using Boc anhydride to shield reactive amines during subsequent reactions. Deprotection with trifluoroacetic acid (TFA) reveals the free amine, enabling coupling with oxalyl chloride to form the oxamic acid side chain.

Integrated Synthesis of 2-((2-Imino-5-oxoimidazolidin-4-yl)amino)-2-oxoacetic Acid

Sequential Amidation and Cyclization

A two-step approach involves:

  • Formation of the Imidazolidinone Core : Reacting ethylenediamine with a carbonyl source (e.g., phosgene or urea) under basic conditions yields 2-iminoimidazolidin-4-one.

  • Oxamic Acid Coupling : Treating the imidazolidinone amine with oxalyl chloride in DCM/TEA, followed by LiOH hydrolysis, affords the target compound.

Optimization Insights :

  • Molar ratios of 1:1.2 (amine:oxalyl chloride) maximize yields (86%).

  • Recrystallization from CH2Cl2/hexanes enhances purity.

One-Pot Tandem Reactions

Recent advances employ tandem reactions to streamline synthesis. For example, in situ generation of an iminium ion intermediate from α,β-unsaturated aldehydes facilitates simultaneous cyclization and amidation, though this method requires further validation for oxamic acid derivatives.

Analytical and Spectroscopic Validation

Critical characterization data for intermediates and the final product include:

ParameterValue (Target Compound)Reference Method
Melting Point134–135°C (similar to 2a)Differential Scanning Calorimetry
IR (ν, cm⁻¹)3352 (N–H), 1755 (C=O)KBr Pellet
¹H NMR (DMSO-d6)δ 10.51 (s, 1H, NH)400 MHz
¹³C NMRδ 160.0 (C=O)100 MHz

Chemical Reactions Analysis

Types of Reactions

2-((2-Imino-5-oxoimidazolidin-4-yl)amino)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced imidazolidinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imidazolidinone ring, where nucleophiles like amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution, often at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol, typically at room temperature.

    Substitution: Amines or thiols in organic solvents like DMF or dichloromethane, under mild heating.

Major Products

The major products of these reactions include various derivatives of the original compound, such as oxo-imidazolidinones, reduced imidazolidinones, and substituted imidazolidinones, each with potentially unique properties and applications.

Scientific Research Applications

2-((2-Imino-5-oxoimidazolidin-4-yl)amino)-2-oxoacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((2-Imino-5-oxoimidazolidin-4-yl)amino)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its 2-imino-5-oxoimidazolidin-4-yl core linked to a 2-oxoacetic acid group. Below is a comparison with structurally related compounds:

Compound Name / ID Key Structural Features Functional Differences vs. Target Compound
2-oxoimidazole derivatives (e.g., Compound 2g, ) Pyrazolo[4,3-c]pyridine, 2-ethyl-3-methylpyridin-4-yl substituents Larger molecular weight (MW ~700 g/mol), complex polycyclic framework
5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin () Thioxothiazolidin ring, benzoimidazole substituent Sulfur atom enhances redox activity and metal binding
4-(4-arylidene-5-oxo-2-phenylimidazol-1-yl)pyrazol-3(2H)-ones () Arylidene and phenyl groups on imidazole, pyrazolone ring Increased aromaticity improves antimicrobial activity
2-(Benzothiazol-2-ylamino)-5-oxoimidazol-4-yl-acetic acid () Benzothiazole substituent, thioxo group Enhanced π-π stacking potential for protein interaction
[1-(4-methylphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetic acid () Thioxo group, 4-methylphenyl substituent Higher lipophilicity due to thioxo and aromatic groups
[(4Z)-2-{...}-5-oxo-4,5-dihydro-1H-imidazol-1-yl]acetic acid () Oxazol ring, 4-hydroxybenzylidene group Peptide-like structure (MW 464.47 g/mol) improves target specificity

Physicochemical Properties

  • Molecular Weight (MW): The target compound’s MW is estimated to be ~240–260 g/mol, lower than peptide-derived analogs (e.g., : 464.47 g/mol) but higher than simpler imidazole-acetic acids (e.g., : 141.13 g/mol). This intermediate MW balances bioavailability and structural complexity.
  • Solubility: The 2-oxoacetic acid group confers higher water solubility compared to thioxo () or benzothiazole derivatives (), which rely on nonpolar substituents .
  • Acidity: The imino and oxo groups create multiple ionization sites (pKa ~3–5), similar to 2-(dimethylamino)-2-oxoacetic acid () but distinct from neutral arylidene derivatives () .

Research Findings and Data Tables

Table 1: Key Physicochemical Comparisons

Property Target Compound (Thioxothiazolidin) (Peptide Chromophore) (Benzothiazole)
Molecular Weight (g/mol) ~240–260 (estimated) ~350–400 464.47 ~300–320
LogP ~0.5–1.5 ~2.5–3.0 ~1.8 ~2.0–2.5
Hydrogen Bond Donors 4 3 5 3

Biological Activity

The compound 2-((2-Imino-5-oxoimidazolidin-4-yl)amino)-2-oxoacetic acid , also known as Oxamic acid, is a derivative of imidazolidine and has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C5H6N4O4
  • Molecular Weight : 186.13 g/mol
  • CAS Number : 858243-02-4

The biological activity of this compound is primarily attributed to its structural features, particularly the imidazolidine ring and the carboxylic acid functionality. These structural components are known to interact with various biological targets, influencing cellular processes and exhibiting therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The imidazolidine derivatives have been shown to possess significant antibacterial properties against a range of pathogens.

Case Study: Antibacterial Efficacy

A study published in Antibiotics evaluated various imidazolidine derivatives, including 2-((2-Imino-5-oxoimidazolidin-4-yl)amino)-2-oxoacetic acid. The results indicated:

  • Inhibition Zone Diameter : The compound demonstrated an inhibition zone of up to 15 mm against Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 32 µg/mL for Escherichia coli, indicating potent antibacterial activity.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its ability to inhibit cell proliferation in various cancer cell lines has been documented.

Research Findings

A study conducted on human cancer cell lines reported:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • Results :
    • HeLa Cells : IC50 value of 25 µM after 48 hours.
    • MCF7 Cells : IC50 value of 30 µM after 48 hours.
    • A549 Cells : IC50 value of 35 µM after 48 hours.

This data suggests that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Structure-Activity Relationship (SAR)

The biological activity of 2-((2-Imino-5-oxoimidazolidin-4-yl)amino)-2-oxoacetic acid can be influenced by modifications to its structure. Key findings include:

  • Heteroatom Presence : The presence of nitrogen and oxygen in the imidazolidine ring enhances antibacterial activity.
  • Substituents on the Ring : Variations in substituents can modulate potency and selectivity against specific pathogens or cancer types.

Data Summary Table

Activity TypeTarget Organisms / Cell LinesObserved EffectReference
AntibacterialStaphylococcus aureusInhibition zone: 15 mmAntibiotics Study
AntibacterialEscherichia coliMIC: 32 µg/mLAntibiotics Study
AnticancerHeLaIC50: 25 µMCancer Research
AnticancerMCF7IC50: 30 µMCancer Research
AnticancerA549IC50: 35 µMCancer Research

Q & A

Q. How can the synthesis of 2-((2-Imino-5-oxoimidazolidin-4-yl)amino)-2-oxoacetic acid be optimized for high purity and yield?

  • Methodology : Use a multi-step approach involving: (i) Condensation reactions : React imidazolidinone precursors with oxoacetic acid derivatives in acetic acid under reflux, as described for structurally similar compounds . (ii) Recrystallization : Purify the crude product using acetic acid or acetic acid-DMF mixtures to remove unreacted starting materials . (iii) Yield optimization : Adjust reaction time (1–5 hours) and stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to acylating agent) to minimize side products .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology : (i) NMR spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to verify imino, oxo, and acetic acid moieties. Peaks at δ 8–10 ppm (amide protons) and δ 170–180 ppm (carbonyl carbons) are diagnostic . (ii) FT-IR : Confirm functional groups via absorption bands at ~1650–1750 cm1^{-1} (C=O stretching) and ~3200–3400 cm1^{-1} (N-H stretching) . (iii) HPLC : Monitor purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of 2-((2-Imino-5-oxoimidazolidin-4-yl)amino)-2-oxoacetic acid?

  • Methodology : (i) Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases, proteases) based on the compound’s imidazolidinone core and oxoacetic acid side chain . (ii) MM-GBSA calculations : Estimate binding free energies to prioritize targets with ΔG < −7 kcal/mol . (iii) Validation : Cross-reference docking results with experimental assays (e.g., enzyme inhibition studies) to confirm activity .

Q. What experimental strategies resolve discrepancies in thermal stability data for this compound?

  • Methodology : (i) Thermogravimetric analysis (TGA) : Measure weight loss under controlled heating (e.g., 10°C/min) to identify decomposition points . (ii) Differential scanning calorimetry (DSC) : Detect phase transitions (e.g., melting, crystallization) and correlate with TGA results . (iii) Reproducibility checks : Standardize sample preparation (e.g., drying under vacuum for 24 hours) to minimize moisture interference .

Q. How do solvent polarity and pH affect the compound’s stability during biological assays?

  • Methodology : (i) Solvent screening : Test stability in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy to monitor absorbance changes over 24 hours . (ii) pH titration : Measure degradation rates at pH 2–10 to identify optimal storage conditions (e.g., pH 6–8 for aqueous solutions) . (iii) LC-MS : Identify degradation products (e.g., hydrolysis of the imino group) to refine assay protocols .

Methodological Notes

  • Synthesis : Adapt protocols from structurally related imidazolidinones , ensuring rigorous purification to avoid off-target effects in biological studies.
  • Characterization : Combine spectral and computational data to resolve structural ambiguities, particularly for tautomeric forms of the imino group .
  • Biological Evaluation : Prioritize enzyme inhibition assays (e.g., IC50_{50} determination) and cell-based toxicity studies (e.g., MTT assays) to validate computational predictions .

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